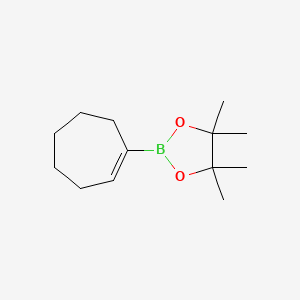
2-(Cyclohept-1-en-1-yl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan
Übersicht
Beschreibung
2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as CHTD, is an organoboron compound that has been studied for its potential applications in the field of organic synthesis. CHTD is a highly stable, non-toxic, and non-volatile compound that has been used in a variety of synthetic reactions and processes. CHTD has been studied for its ability to serve as a catalyst in organic synthesis, as well as its potential use as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other materials.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplung
Diese Verbindung kann als Substrat in Suzuki–Miyaura-Kreuzkupplungsreaktionen eingesetzt werden, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese von entscheidender Bedeutung sind. Diese Reaktion wird in der pharmazeutischen Industrie zur Arzneimittelentwicklung und in der Materialwissenschaft zur Herstellung neuer Polymere und Materialien weit verbreitet eingesetzt .
Arzneimittel-Abgabesysteme
Pinacolester von Boronsäuren wurden zur Modifizierung von Arzneimittel-Abgabesystemen verwendet. Beispielsweise können sie zur Herstellung von reaktiven Sauerstoffspezies (ROS)-reaktiven Systemen verwendet werden, die Arzneimittel als Reaktion auf oxidativen Stress im Körper freisetzen, was besonders nützlich ist, um Krankheiten wie Krebs zu bekämpfen .
Neutronen-Einfangtherapie
Diese Verbindungen werden als potenzielle Borträger betrachtet, die sich für die Neutronen-Einfangtherapie eignen, eine Art der Krebsbehandlung, die Krebszellen gezielt zerstört, ohne das umliegende gesunde Gewebe zu schädigen .
Kohlenhydratchemie
In der Kohlenhydratchemie dienen Boronsäureester als Schutzgruppen, die mit minimalen Reinigungsschritten funktionalisiert und entschützt werden können, wodurch die Effizienz in Syntheseprozessen gesteigert wird .
Hydrolysestudien
Die Stabilität von Boronsäureestern in wässrigen Umgebungen ist Gegenstand von Studien aufgrund ihrer Anfälligkeit für Hydrolyse. Das Verständnis dieses Prozesses ist für ihre Anwendung in biologischen Systemen und Arzneimittelformulierungen entscheidend .
Synthese von Phenolen
Arylboronsäuren oder -ester können hydrolysiert werden, um Phenole zu produzieren, die wertvolle Verbindungen in verschiedenen chemischen Industrien sind, darunter Pharmazeutika und Agrochemikalien .
Phenylboronsäure-Pinacolester - MilliporeSigma Die Anwendung von Phenylboronsäure-Pinacolester-funktionalisierten ROS - Journal of Nanobiotechnology Anfälligkeit für Hydrolyse von Phenylboronsäure-Pinacolestern bei - SpringerLink Boronsäureester als Schutzgruppen in der Kohlenhydratchemie - RSC Publishing Boronsäure - Wikipedia
Wirkmechanismus
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action involves a process known as protodeboronation. Protodeboronation of pinacol boronic esters is a radical approach . This process allows for the conversion of pinacol boronic esters into various other compounds, such as iodides, bromides, chlorides, and thioethers . The process is also suitable for the formation of nitriles and allylated compounds via C–C bond formation using sulfonyl radical traps .
Biochemical Pathways
The protodeboronation process is a key step in various synthetic transformations, which can lead to the formation of a wide range of organic compounds .
Result of Action
The result of the compound’s action is the generation of a variety of organic compounds through the protodeboronation process . This process is a key step in various synthetic transformations, leading to the formation of a wide range of organic compounds .
Eigenschaften
IUPAC Name |
2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h9H,5-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJXFSLFZYWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573233 | |
| Record name | 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287944-13-2 | |
| Record name | 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cycloheptenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




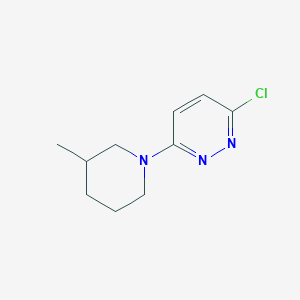


![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)
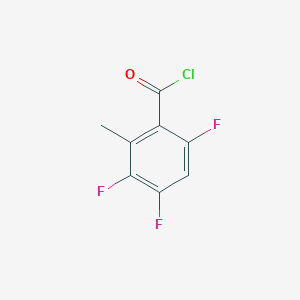
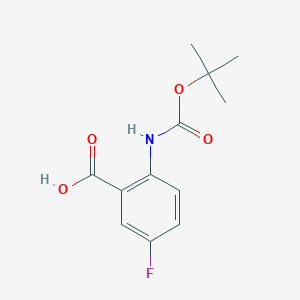
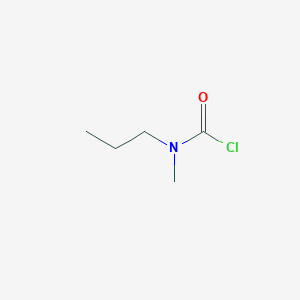
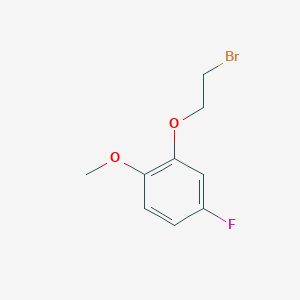
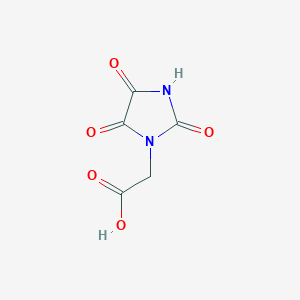
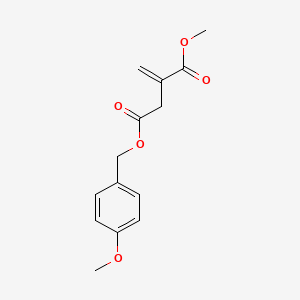
![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)
![3-[4-(4-Pentyloxyphenyl)phenyl]propionic acid](/img/structure/B1368881.png)
